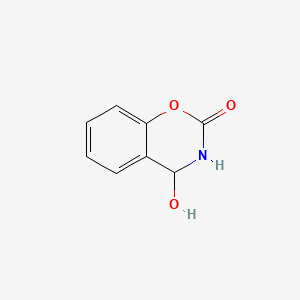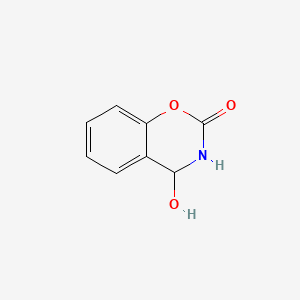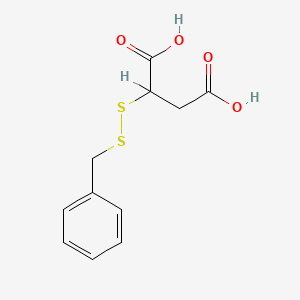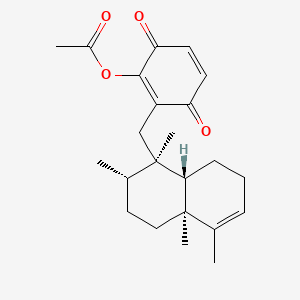
Avarone D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Avarone D is a sesquiterpene quinone derived from the marine sponge Dysidea avara. It is known for its diverse biological activities, including anti-inflammatory, anti-microbial, and anti-diabetic properties . The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
準備方法
Avarone D can be synthesized from its precursor, avarol, through an oxidation process. The marine sponge Dysidea avara is the natural source of avarol, which is then oxidized to produce avarone . The synthetic route involves the use of oxidizing agents such as potassium permanganate or other suitable oxidants under controlled conditions . Industrial production methods typically involve the extraction of avarol from the sponge, followed by its chemical conversion to avarone through oxidation .
化学反応の分析
Avarone D undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced back to avarol, its hydroquinone form.
Substitution: Nucleophilic addition reactions can occur, where thiols or amines are added to the quinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions . The major products formed from these reactions include various quinone and hydroquinone derivatives .
科学的研究の応用
Avarone D has a wide range of scientific research applications:
作用機序
Avarone D exerts its effects through multiple mechanisms:
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B): This enzyme is a negative regulator of the insulin receptor.
Inhibition of Aldose Reductase (AKR1B1): This enzyme is involved in the development of diabetic complications.
Mitochondrial Activity: This compound improves mitochondrial function, which is crucial for cellular energy production.
類似化合物との比較
Avarone D is often compared with its precursor, avarol, and other sesquiterpene quinones:
Avarol: The hydroquinone form of this compound, which can be oxidized to produce this compound.
Other Sesquiterpene Quinones: Compounds like drimane-type and farnesane-type quinones share structural similarities with this compound but differ in their biological activities and sources.
This compound stands out due to its dual inhibitory action on PTP1B and AKR1B1, making it unique among sesquiterpene quinones .
特性
CAS番号 |
130203-70-2 |
|---|---|
分子式 |
C23H30O4 |
分子量 |
370.5 g/mol |
IUPAC名 |
[2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-3,6-dioxocyclohexa-1,4-dien-1-yl] acetate |
InChI |
InChI=1S/C23H30O4/c1-14-7-6-8-20-22(14,4)12-11-15(2)23(20,5)13-17-18(25)9-10-19(26)21(17)27-16(3)24/h7,9-10,15,20H,6,8,11-13H2,1-5H3/t15-,20+,22+,23+/m0/s1 |
InChIキー |
LVTXQIOTYUWIRG-APQCTARYSA-N |
異性体SMILES |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=CC3=O)OC(=O)C)CCC=C2C)C |
正規SMILES |
CC1CCC2(C(C1(C)CC3=C(C(=O)C=CC3=O)OC(=O)C)CCC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



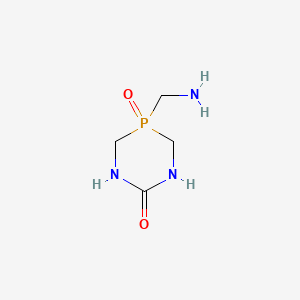

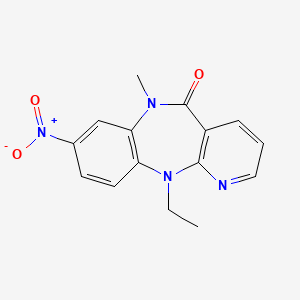

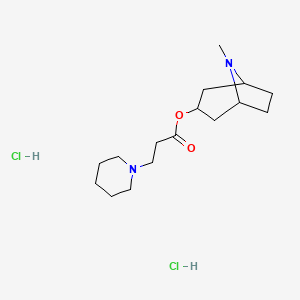
![[1-[[3-(1,3-benzodioxol-5-ylmethyl)imidazol-4-yl]methyl]-4-naphthalen-1-ylpyrrol-3-yl]-(4-methylpiperazin-1-yl)methanone;hydrochloride](/img/structure/B12800260.png)

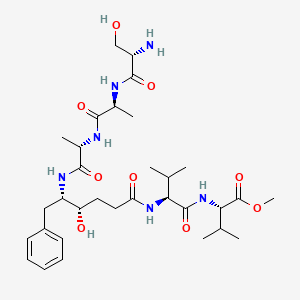
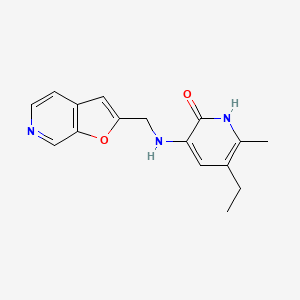
![2-(4-Methylpiperazin-1-yl)[1,3]thiazolo[5,4-b]pyridine](/img/structure/B12800274.png)
